N-butyl-4-tert-butylbenzamide
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Overview
Description
N-butyl-4-tert-butylbenzamide is an organic compound with the molecular formula C15H23NO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group This compound is known for its unique structural features, which include a butyl group and a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-tert-butylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.
Another method involves the reaction of 4-tert-butylbenzoyl chloride with butylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions include maintaining the temperature at around 0-10°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Hydroxide ions (OH-) in aqueous medium, amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated benzamides.
Scientific Research Applications
N-butyl-4-tert-butylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-butyl-4-tert-butylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-tert-butylbenzamide: Lacks the butyl group, resulting in different chemical properties and applications.
4-tert-butylbenzamide: Lacks the butyl group on the amide nitrogen, leading to variations in reactivity and biological activity.
N-butylbenzamide: Lacks the tert-butyl group, affecting its steric and electronic properties.
Properties
CAS No. |
101927-51-9 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-butyl-4-tert-butylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-5-6-11-16-14(17)12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,16,17) |
InChI Key |
UTAMDTZAUSRBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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